An In-depth Technical Guide to the Molecular Structure of 1-(Methoxymethyl)pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 1-(Methoxymethyl)pyrrole-2-carboxylic acid
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of 1-(Methoxymethyl)pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a thorough understanding of this heterocyclic compound.
Introduction: The Pyrrole Scaffold in Modern Chemistry
Pyrrole and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active molecules, including natural products and pharmaceuticals. The pyrrole ring, a five-membered aromatic heterocycle, offers a unique electronic and structural framework that is amenable to a wide range of chemical modifications. Pyrrole-2-carboxylic acid, in particular, serves as a versatile building block in organic synthesis.[1] The introduction of a methoxymethyl group at the N-1 position not only modifies the steric and electronic properties of the pyrrole ring but also offers a potential site for further chemical transformations, making 1-(methoxymethyl)pyrrole-2-carboxylic acid a compound of significant interest in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(methoxymethyl)pyrrole-2-carboxylic acid is characterized by a planar, five-membered pyrrole ring with a carboxylic acid group at the C-2 position and a methoxymethyl substituent on the nitrogen atom.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound: Pyrrole-2-carboxylic acid |
| Molecular Formula | C7H9NO3 | C5H5NO2[1] |
| Molecular Weight | 155.15 g/mol | 111.10 g/mol [2] |
| Appearance | White to off-white solid | White to gray to brown powder/crystal[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO. | Slightly soluble in water; soluble in ethanol, methanol, DMF, and DMSO.[1][4] |
| pKa | ~3.5 (approximate) | ~3.7 (approximate)[4] |
The introduction of the methoxymethyl group is not expected to drastically alter the fundamental properties of the pyrrole-2-carboxylic acid core, such as its appearance and general solubility profile. The acidity, as indicated by the pKa value, is predicted to be slightly increased due to the electron-withdrawing nature of the N-substituent, which stabilizes the carboxylate anion.
Proposed Synthesis of 1-(Methoxymethyl)pyrrole-2-carboxylic acid
A plausible synthetic route to 1-(methoxymethyl)pyrrole-2-carboxylic acid involves a three-step process starting from the commercially available pyrrole-2-carboxylic acid. This strategy focuses on the protection of the carboxylic acid, followed by N-alkylation, and concluding with deprotection.
Caption: Proposed synthetic workflow for 1-(Methoxymethyl)pyrrole-2-carboxylic acid.
Experimental Protocol:
Step 1: Esterification of Pyrrole-2-carboxylic acid
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Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent N-alkylation step, which is base-mediated.
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Procedure:
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Suspend pyrrole-2-carboxylic acid in methanol.
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Cool the mixture to 0 °C in an ice bath.
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Add thionyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl pyrrole-2-carboxylate.
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Step 2: N-Methoxymethylation of Methyl pyrrole-2-carboxylate
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Rationale: The pyrrole nitrogen is deprotonated with a strong base to form the corresponding anion, which then acts as a nucleophile to displace the chloride from methoxymethyl chloride (MOM-Cl).
-
Procedure:
-
Dissolve methyl pyrrole-2-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C.
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Add sodium hydride (60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methoxymethyl chloride (MOM-Cl) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Quench the reaction carefully with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain methyl 1-(methoxymethyl)pyrrole-2-carboxylate.
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Step 3: Hydrolysis of Methyl 1-(methoxymethyl)pyrrole-2-carboxylate
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Rationale: The methyl ester protecting group is removed by saponification under basic conditions to yield the final carboxylic acid.
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Procedure:
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Dissolve methyl 1-(methoxymethyl)pyrrole-2-carboxylate in a mixture of THF and water.
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Add lithium hydroxide monohydrate.
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Stir the mixture at room temperature for 4-8 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the THF under reduced pressure.
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Acidify the aqueous residue to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(methoxymethyl)pyrrole-2-carboxylic acid.
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Spectroscopic Characterization
The structural elucidation of 1-(methoxymethyl)pyrrole-2-carboxylic acid would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the known spectral data of pyrrole-2-carboxylic acid and related N-substituted derivatives, the following spectral characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrrole H-5 | ~6.9-7.1 | dd | ~2.5, ~1.5 | Deshielded due to proximity to the electron-withdrawing carboxylic acid and N-substituent. |
| Pyrrole H-3 | ~6.8-7.0 | dd | ~4.0, ~1.5 | Typical chemical shift for a pyrrole proton at the 3-position. |
| Pyrrole H-4 | ~6.1-6.3 | t | ~3.0 | Typical chemical shift for a pyrrole proton at the 4-position. |
| -O-CH₂-N- | ~5.4-5.6 | s | - | Characteristic singlet for the methylene protons of the methoxymethyl group attached to a nitrogen. |
| -O-CH₃ | ~3.3-3.5 | s | - | Characteristic singlet for the methyl protons of the methoxymethyl group. |
| -COOH | >10 | br s | - | Broad singlet characteristic of a carboxylic acid proton, which is exchangeable with D₂O. |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~160-165 | Typical chemical shift for a carboxylic acid carbon. |
| Pyrrole C-2 | ~125-130 | Carbon attached to the carboxylic acid group. |
| Pyrrole C-5 | ~122-126 | Carbon adjacent to the nitrogen. |
| Pyrrole C-3 | ~115-120 | Pyrrole ring carbon. |
| Pyrrole C-4 | ~108-112 | Pyrrole ring carbon. |
| -O-CH₂-N- | ~75-80 | Methylene carbon of the methoxymethyl group. |
| -O-CH₃ | ~55-60 | Methyl carbon of the methoxymethyl group. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad, strong absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Sharp, medium absorptions. |
| C-H (Aliphatic) | 2950-2850 | Sharp, medium absorptions from the methoxymethyl group. |
| C=O (Carboxylic Acid) | 1720-1680 | Strong, sharp absorption, characteristic of a conjugated carboxylic acid.[5] |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions from the pyrrole ring. |
| C-O (Ether) | 1150-1050 | Strong absorption from the C-O-C stretch of the methoxymethyl group. |
Mass Spectrometry (MS)
In mass spectrometry, 1-(methoxymethyl)pyrrole-2-carboxylic acid is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (155.15). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), and the carboxylic acid group (-COOH).
Applications and Future Directions
Derivatives of pyrrole-2-carboxylic acid are known to exhibit a range of biological activities. The introduction of the N-methoxymethyl group can serve multiple purposes in drug design and development:
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Modulation of Physicochemical Properties: The methoxymethyl group can alter the lipophilicity and hydrogen bonding capacity of the molecule, potentially improving its pharmacokinetic profile.
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Prodrug Strategy: The N-methoxymethyl group can be designed as a labile protecting group that is cleaved in vivo to release the active N-H pyrrole derivative.
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Scaffold for Further Derivatization: The oxygen atom of the methoxymethyl group provides a handle for further functionalization, allowing for the synthesis of more complex molecules.
Future research on 1-(methoxymethyl)pyrrole-2-carboxylic acid could explore its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Investigating its coordination chemistry with various metal ions could also lead to the development of new catalysts or imaging agents.
Conclusion
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Wikipedia. Pyrrole-2-carboxylic acid. Available from: [Link]
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